8-Fluoro-1-benzosuberone
Description
8-Fluoro-1-benzosuberone is an organic compound with the molecular formula C11H11FO and a molecular weight of 178.20 g/mol It is a fluorinated derivative of benzosuberone, characterized by the presence of a fluorine atom at the 8th position of the benzosuberone ring
Properties
IUPAC Name |
3-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDIENDTRXERIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342154 | |
| Record name | 8-Fluoro-1-benzosuberone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24484-21-7 | |
| Record name | 8-Fluoro-1-benzosuberone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Procedure:
- Reagents: this compound (1 equivalent), aromatic or heterocyclic aldehyde (1 equivalent), potassium hydroxide (KOH, 1 equivalent), ethanol as solvent.
- Conditions: Stirring at room temperature for about 1 hour.
- Outcome: Formation of 2-arylidene-8-fluoro-1-benzosuberone derivatives (compounds 2a-c or 2a-f depending on aldehyde used).
Examples of Aldehydes Used:
| Aldehyde Type | Example Substituents | Resulting Derivative Code |
|---|---|---|
| Heterocyclic aldehydes | 4-pyridinecarboxaldehyde, 3-thiophenecarboxaldehyde, 5-chloro-2-furan carboxaldehyde | 2a-c |
| Aromatic aldehydes | Benzaldehyde, 4-fluoro, 3,4-dimethoxy, 4-N,N-dimethylamino, 4-amino, 4-(pyridine-3-yl) benzaldehyde | 2a-f |
Reaction Scheme Summary:
$$
\text{this compound} + \text{Aldehyde} \xrightarrow[\text{Ethanol}]{\text{KOH, RT}} \text{2-Arylidene-1-benzosuberone derivatives}
$$
This Knoevenagel-type condensation is efficient and yields crystalline products that can be purified by filtration and recrystallization.
Subsequent Transformations of Arylidene Derivatives
The arylidene derivatives serve as versatile intermediates for further functionalization to yield biologically active heterocycles:
| Transformation | Reagents/Conditions | Products | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrimidin-2-one derivatives | Reflux with urea in ethanolic KOH (8 h) | Pyrimidinone derivatives (6a-c) | ~65 | IR bands at 1720-1725 cm⁻¹ (C=O) |
| 2-Aminopyrimidine derivatives | Reflux with guanidine hydrochloride in ethanolic KOH (11 h) | Aminopyrimidine derivatives (7a-c) | ~82 | NH and NH2 bands in IR spectra |
| Pyrazole derivatives | Treatment with phenylhydrazine + triethylamine catalyst | Pyrazole derivatives (4c-e) | Not specified | Catalytic conditions |
| Pyrane ring systems | Stirring with malononitrile and piperidine catalyst in ethanol | Cyanoaminopyrane derivatives (3) | Not specified | Base-catalyzed cyclization |
| Pyridine-3-carbonitriles | Reaction with malononitrile and ammonium acetate + triethylamine | Pyridine derivatives (6a,b) | Not specified | Multi-step condensation |
These transformations highlight the synthetic utility of this compound as a key precursor for diverse heterocyclic frameworks with potential cytotoxic and antitumor activities.
Reaction Conditions and Yields Summary Table
| Step | Reagents/Conditions | Temperature/Time | Yield (%) | Notes |
|---|---|---|---|---|
| Knoevenagel condensation | This compound + aldehyde + KOH in ethanol | Room temperature, 1 h | Not specified (high) | Precipitate formation, easy isolation |
| Pyrimidinone formation | Arylidene derivative + urea + ethanolic KOH | Reflux, 8 h | 65 | Characteristic IR bands |
| Aminopyrimidine formation | Arylidene derivative + guanidine HCl + ethanolic KOH | Reflux, 11 h | 82 | IR confirms NH/NH2 groups |
| Pyrazole synthesis | Arylidene derivative + phenylhydrazine + triethylamine | Reflux or stirring | Not specified | Catalytic reaction |
| Pyrane ring synthesis | Arylidene derivative + malononitrile + piperidine | Stirring, RT | Not specified | Base-catalyzed cyclization |
Analytical Characterization Data
- Infrared Spectroscopy (IR): Key absorption bands for carbonyl (C=O) groups around 1720-1740 cm⁻¹; NH and NH2 stretching bands between 3200-3500 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): Proton NMR signals consistent with aromatic protons, methylene groups of the cycloheptene ring, and characteristic signals for heterocyclic protons.
- Mass Spectrometry (MS): Molecular ion peaks corresponding to expected molecular weights; fragmentation patterns consistent with substituents.
Research Findings and Significance
- The condensation reactions are straightforward, efficient, and yield crystalline products suitable for further chemical transformations.
- The presence of the fluorine atom at the 8-position influences the electronic properties and reactivity of the benzosuberone core, facilitating the formation of various heterocyclic derivatives.
- The derivatives synthesized via these methods have been screened for anticancer activity, indicating the biological relevance of these preparation methods.
- The synthetic strategy is versatile, allowing incorporation of diverse substituents through choice of aldehyde and subsequent reaction partners.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1-benzosuberone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemical Synthesis
Key Precursor in Organic Synthesis
8-Fluoro-1-benzosuberone serves as a crucial precursor in the synthesis of fluorine-substituted derivatives of cinnamaldehyde and other complex organic molecules. It has been employed to synthesize various heterocyclic compounds with potential biological activities, making it valuable for researchers exploring new chemical entities .
Synthetic Routes
The compound can be synthesized through several methods, including:
- Intramolecular Cyclization : This method involves the cyclization of carboxylic acids using Brønsted acids or acyl halides.
- Functional Group Modification : Researchers have successfully modified the compound to create derivatives such as 9-bromo-2-fluoro-6,7-dihydro-5H-benzocycloheptene-8-carboxaldehyde through a trifunctionalization process .
Chemical Reactions
this compound undergoes various reactions, including:
- Oxidation : Converts to carboxylic acids or oxidized derivatives.
- Reduction : Produces alcohols or reduced forms.
- Substitution : The fluorine atom can be replaced with other functional groups under specific conditions.
Biological Applications
Potential Anti-Cancer Agent
Research has indicated that this compound may possess anti-tumor properties. Studies have shown its efficacy against specific cancer cell lines, making it a candidate for further investigation as an anti-cancer therapeutic agent. The compound is part of a class of therapeutics known as vascular targeting agents (VTAs), which are designed to disrupt tumor blood supply and inhibit cancer cell proliferation .
Development of Novel Heterocycles
The compound has also been utilized in synthesizing novel heterocyclic ring systems that exhibit promising biological activities. These derivatives have been investigated for their potential as inhibitors of tubulin assembly, which is crucial for cancer cell division and growth .
Industrial Applications
Material Science
Due to its unique structural characteristics, this compound is valuable in developing new materials and chemical processes. Its fluorinated nature may enhance the properties of polymers and other materials used in various industrial applications .
Case Studies and Research Findings
Several studies highlight the compound's versatility in research:
- Vascular Targeting Agents (VTAs) Development :
-
Structure-Activity Relationship (SAR) Studies :
- Researchers prepared eleven new benzosuberene-based analogues to explore functional group modifications at the C-1 position. These studies aimed to extend SAR knowledge related to benzosuberene anti-cancer agents, confirming the importance of fluorine substitution for enhancing biological activity .
- Synthetic Methodology Improvements :
Mechanism of Action
The mechanism of action of 8-Fluoro-1-benzosuberone involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, contributing to its pharmacological properties .
Comparison with Similar Compounds
1-Benzosuberone: A non-fluorinated analog with similar structural features but lacking the fluorine atom.
2-Fluoro-6-methylbenzaldehyde: Another fluorinated compound with different substitution patterns.
3-Fluoro-2-(trifluoromethyl)pyridine: A fluorinated pyridine derivative with distinct chemical properties.
Uniqueness: 8-Fluoro-1-benzosuberone stands out due to its specific fluorine substitution at the 8th position, which imparts unique chemical and biological properties
Biological Activity
8-Fluoro-1-benzosuberone is a fluorinated organic compound with significant potential in medicinal chemistry, particularly in the development of anti-cancer and antimicrobial agents. This article provides an overview of its biological activities, synthetic applications, and relevant research findings.
- Molecular Formula : C11H11FO
- Molecular Weight : 178.20 g/mol
The compound's structure allows for various modifications, making it a versatile precursor in organic synthesis.
Biological Activities
1. Antitumor Activity
Research indicates that this compound exhibits promising anti-tumor properties. It has been utilized in synthesizing derivatives that show efficacy against various cancer cell lines, including breast, colon, and prostate cancers. For instance, studies have reported that derivatives synthesized from this compound demonstrate significant cytotoxicity, with some exhibiting GI50 values in the nanomolar range against human cancer cells .
2. Antimicrobial Properties
The compound has also shown antimicrobial activity. A study highlighted the synthesis of substituted benzosuberones that exhibited bacteriostatic effects against several bacterial strains. The derivatives synthesized using this compound as a synthon were evaluated for their antimicrobial properties, demonstrating potential as new antimicrobial agents .
The biological activity of this compound is largely attributed to its ability to interact with biological targets through various mechanisms:
- Inhibition of Tubulin Assembly : Some analogs derived from this compound act as inhibitors of tubulin assembly, which is a crucial process in cell division. This mechanism contributes to their cytotoxic effects in cancer cells .
- Antioxidant Activity : Certain derivatives have shown antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress within cells .
Synthetic Applications
This compound serves as a key precursor in synthesizing various heterocyclic compounds with potential biological activities. Notable synthetic routes include:
- Condensation with Heterocyclic Aldehydes : This method yields a variety of arylidene derivatives that can be further modified to enhance biological activity .
- Synthesis of Fluorinated Derivatives : The introduction of fluorine atoms into the molecular structure has been shown to improve the pharmacological profiles of the resulting compounds.
Table 1: Summary of Biological Activities
Case Study: Synthesis and Evaluation
A study conducted by Gad and Nassar (2017) explored the synthesis of novel pyrimidine and pyrazole derivatives from this compound. These derivatives were evaluated for their anti-tumor activity against three human cancer cell lines (breast, colon, and prostate), revealing promising results with some compounds demonstrating potent cytotoxicity .
Q & A
Q. What statistical approaches ensure robustness in reproducibility studies for synthetic protocols?
- Methodological Answer : Perform triplicate runs under identical conditions to calculate standard deviations. Use ANOVA to identify significant variables (e.g., catalyst type, solvent). Apply Bayesian statistics to model uncertainty in yield predictions. For outlier detection, leverage Grubbs’ test or Q-test during data analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
